molecular formula C11H11N5O B565117 2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 CAS No. 1216450-21-3

2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3

Cat. No. B565117
CAS RN: 1216450-21-3
M. Wt: 232.261
InChI Key: VUYCYIUKPHHOKM-BMSJAHLVSA-N
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Description

2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline-d3 is a genotoxic metabolite of MelQx (A606600) . It has a molecular weight of 232.26 and a molecular formula of C11H8D3N5O .


Synthesis Analysis

The synthesis of this compound involves the N-hydroxylation of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) followed by O-acetylation . This process is catalyzed by cytochrome P450s and N-acetyltransferase 2 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its bioactivation. This includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.26 and a molecular formula of C11H8D3N5O . More detailed physical and chemical properties were not found in the sources.

properties

IUPAC Name

N-[8-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-yl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15-17)16(8)2/h3-5,17H,1-2H3,(H,14,15)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNCCTJGBOTWTM-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2)C)N=C1NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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